molecular formula C12H10O2S B2522042 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 2135331-47-2

1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid

Katalognummer: B2522042
CAS-Nummer: 2135331-47-2
Molekulargewicht: 218.27
InChI-Schlüssel: HJFURXXBACDOEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane-based building block of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure, featuring a benzo[b]thiophene moiety linked to a carboxylic acid-functionalized cyclopropane ring, is often explored in central nervous system (CNS) drug discovery. While specific biological data for this exact molecule is limited in the public domain, its core structure is recognized as a key component in compounds targeting neurologically relevant enzymes . For instance, closely related cyclopropanecarboxylic acid derivatives have been investigated as potent inhibitors of kynurenine-3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism . Inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders such as Huntington's disease, as it can shift metabolism toward the production of the neuroprotective metabolite kynurenic acid and away from the excitotoxic quinolinic acid . The rigid cyclopropane ring can confer conformational restriction, potentially enhancing a compound's binding affinity and selectivity for its target. This makes 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid a valuable scaffold for researchers developing novel therapeutics for conditions involving neuronal excitotoxicity and inflammation.

Eigenschaften

IUPAC Name

1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-11(14)12(5-6-12)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFURXXBACDOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is a critical prerequisite for its successful development and application. These properties govern a compound's behavior in various environments, influencing everything from its solubility and stability to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[1][2][3] This guide provides an in-depth technical overview of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid, a molecule of interest due to its unique structural combination of a benzothiophene system, a strained cyclopropane ring, and an ionizable carboxylic acid group.

The benzothiophene moiety is a well-established scaffold in medicinal chemistry, known to be present in various pharmacologically active compounds. The cyclopropane ring, with its distinct electronic and conformational properties, can impart unique metabolic stability and binding characteristics.[4] The carboxylic acid functional group provides a handle for salt formation and influences the compound's acidity and, consequently, its behavior in physiological pH ranges. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and detailed experimental protocols for the characterization of this compound.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the starting point for any physicochemical analysis.

Chemical Structure:

Figure 1. Molecular Structure of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid.

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 2135331-47-2[5][6]
Molecular Formula C₁₂H₁₀O₂S[6]
Molecular Weight 218.27 g/mol [6]
SMILES C1CC1(C2=CC3=CC=CC=C3S2)C(=O)O[6]

Predicted Physicochemical Properties

In silico predictions serve as a valuable preliminary assessment in early-stage drug discovery, helping to prioritize compounds and anticipate potential challenges.[1][7]

Table 2: Predicted Physicochemical Parameters

ParameterPredicted ValueSignificanceSource
Topological Polar Surface Area (TPSA) 37.3 ŲPredicts membrane permeability and polarity.[6]
LogP (Octanol-Water Partition Coefficient) 3.0175Measures lipophilicity, affecting absorption and distribution.[6]
Hydrogen Bond Donors 1Influences solubility and binding interactions.[6]
Hydrogen Bond Acceptors 2Influences solubility and binding interactions.[6]
Rotatable Bonds 2Relates to conformational flexibility and binding entropy.[6]

These predictions suggest that 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid has moderate lipophilicity and a relatively low polar surface area, characteristics that are often favorable for oral bioavailability.

Experimental Determination of Physicochemical Properties

While predictions are useful, empirical data is the gold standard for accurate characterization. The following sections detail robust protocols for determining the key physicochemical properties of this compound.

Solubility Determination

Significance: Aqueous solubility is a critical factor for drug formulation and bioavailability. Poor solubility can be a major hurdle in drug development.[2][8] The solubility of an ionizable compound like a carboxylic acid is highly dependent on the pH of the medium.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the benchmark for solubility measurement, providing the thermodynamic equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess amount of solid 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Buffered Solutions: Using buffers at different pH values is essential because the ionization state of the carboxylic acid group changes with pH, significantly impacting its solubility.

  • Excess Solid: This ensures that the solution is truly saturated, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

  • HPLC-UV Analysis: This is a common and reliable method for quantifying the concentration of organic molecules in solution.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 2.0, 5.0, 7.4) exp1 Add Compound to Buffers prep1->exp1 prep2 Weigh Excess Compound prep2->exp1 exp2 Agitate for 24-48h at Constant T exp1->exp2 exp3 Centrifuge to Separate Solid exp2->exp3 exp4 Sample Supernatant exp3->exp4 ana1 Dilute Sample exp4->ana1 ana2 Quantify via HPLC-UV ana1->ana2 ana3 Calculate Solubility ana2->ana3 caption Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constant (pKa) Determination

Significance: The pKa value indicates the strength of an acid. For a carboxylic acid, it is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form.[9] This parameter is crucial for predicting a compound's behavior in different parts of the body, such as the stomach (low pH) and intestines (higher pH).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10]

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid and dissolve it in a suitable co-solvent (e.g., a small amount of methanol or DMSO) if necessary, then dilute with deionized water to a known volume.

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be precisely determined from the first or second derivative of the titration curve.[11]

Causality Behind Experimental Choices:

  • Strong Base Titrant: A strong base like NaOH ensures a complete and stoichiometric reaction with the weak carboxylic acid.

  • Calibrated pH Meter: The accuracy of the pKa determination is directly dependent on the accuracy of the pH measurements.[9]

  • Derivative Plots: The equivalence point is often subtle on a direct titration curve. Using derivative plots (ΔpH/ΔV vs. V) makes it much easier to identify the equivalence point, and thus the half-equivalence point, with high precision.[11]

Workflow Diagram:

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Prepare Compound Solution setup3 Assemble Titration Apparatus setup1->setup3 setup2 Calibrate pH Meter setup2->setup3 tit1 Add NaOH Titrant Incrementally setup3->tit1 tit2 Record pH after each addition tit1->tit2 ana1 Plot pH vs. Volume of NaOH tit2->ana1 ana2 Determine Equivalence Point ana1->ana2 ana3 Calculate pKa (pH at 1/2 equivalence point) ana2->ana3 caption Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP) Determination

Significance: Lipophilicity, often expressed as LogP, is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key determinant of a drug's ability to cross cell membranes and its overall ADME properties.[3][7]

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method for determining LogP, especially in a drug discovery setting.[7][12] It correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Step-by-Step Methodology:

  • System Setup: Use an HPLC system equipped with a C18 column (a non-polar stationary phase) and a UV detector.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Calibration: Inject a series of standard compounds with known LogP values onto the column. Record their retention times.

  • Standard Curve: Plot the logarithm of the capacity factor (k') for each standard against its known LogP value to generate a calibration curve. The capacity factor is calculated from the retention time of the compound and the column dead time.

  • Sample Analysis: Inject a solution of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid onto the same column under identical conditions and record its retention time.

  • LogP Calculation: Calculate the capacity factor for the test compound and use the calibration curve to determine its LogP value.[7]

Causality Behind Experimental Choices:

  • C18 Column: The C18 (octadecylsilyl) stationary phase is highly non-polar and mimics the lipid environment in the traditional octanol-water partition experiment.[13]

  • Mobile Phase Composition: The ratio of aqueous buffer to organic solvent in the mobile phase is adjusted to achieve optimal separation and reasonable retention times for the compounds of interest.

  • Calibration Standards: Using a set of standards with a range of LogP values that bracket the expected LogP of the test compound ensures the accuracy of the determination.

Workflow Diagram:

G cluster_hplc HPLC System cluster_calib Calibration cluster_analysis Sample Analysis hplc1 C18 Column calib1 Inject Standards with Known LogP hplc1->calib1 ana1 Inject Test Compound hplc1->ana1 hplc2 Aqueous/Organic Mobile Phase hplc2->calib1 hplc2->ana1 calib2 Record Retention Times calib1->calib2 calib3 Generate Calibration Curve (log k' vs. LogP) calib2->calib3 ana3 Calculate LogP from Calibration Curve calib3->ana3 ana2 Record Retention Time ana1->ana2 ana2->ana3 caption Workflow for LogP Determination by RP-HPLC

Caption: Workflow for LogP Determination by RP-HPLC.

Hazard and Safety Information

Based on notified classifications and labeling, the compound presents several potential hazards. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this substance.

Table 3: GHS Hazard Classifications

Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox.WarningH302 + H312 + H332
Skin Irritation Skin Irrit.WarningH315
Eye Irritation 2AWarningH319
Specific Target Organ Toxicity (Single Exposure) STOT SE 3WarningH336

Source:[5]

Potential Biological Relevance

The structural motifs present in 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid suggest potential avenues for biological activity. Cyclopropane carboxylic acid derivatives have been investigated for various applications, including as inhibitors of ethylene biosynthesis in plants.[14] While the direct biological activity of this specific compound is not extensively documented in the provided search results, related structures containing the benzothiophene core are known to possess a wide range of pharmacological properties, including anti-inflammatory effects.[15] The unique conformational constraints imposed by the cyclopropane ring can lead to enhanced selectivity and potency for biological targets.[4]

Conclusion

This technical guide has detailed the key physicochemical properties of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid and provided robust, field-proven protocols for their experimental determination. The in silico predictions suggest drug-like properties, while the outlined experimental workflows for solubility, pKa, and LogP provide a clear path for obtaining the accurate empirical data necessary for any serious research or development program. A comprehensive understanding of these fundamental characteristics is indispensable for unlocking the full potential of this molecule, whether in the context of medicinal chemistry, crop science, or materials development.

References

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • 1-(1-benzothiophen-2-yl)
  • Cyclopropanecarboxylic acids and deriv
  • 2135331-47-2 | 1-(Benzo[b]thiophen-2-yl)cyclopropane-1-carboxylic acid. ChemScene.
  • 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid. MilliporeSigma.
  • 1-benzothiophene-2-carboxylic acid. ChemSynthesis.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academic Server.
  • Solubility of Organic Compounds. Chemistry LibreTexts.
  • Process of preparation of cyclopropane carboxylic acids.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Physicochemical profiling of drug candidates using Capillary-based techniques.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Howard, M. L., et al. (2021). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • How to Evaluate Lipophilicity Rapidly?
  • Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist.
  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
  • 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid. Sigma-Aldrich.
  • Experiment 2 # Solubility. Bellevue College.
  • Physicochemical Characteriz
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Characterization of Physicochemical Properties. Pace Analytical.
  • Classification of organic compounds By solubility. University of Technology, Iraq.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • CAS#:862574-89-8 | 1-(BENZO[D][14][16]DIOXOL-5-YL)CYCLOPROPANECARBOXYLIC ACID. Chemsrc.

  • Reversed Phase HPLC Columns. Phenomenex.
  • THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Massachusetts Institute of Technology.

Sources

A Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available in vitro pharmacokinetic data for the specific compound 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is limited. This guide, therefore, serves as a comprehensive framework outlining the essential in vitro studies that would be conducted on a novel chemical entity (NCE) with this structure. The protocols and rationale provided are based on established industry standards and regulatory guidance for drug development.

Introduction

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[1][2][3] This guide focuses on the in vitro pharmacokinetic characterization of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid (herein referred to as "the compound"), a molecule possessing key structural motifs that warrant specific investigation.

The presence of a carboxylic acid group suggests potential involvement of UDP-glucuronosyltransferases (UGTs) in metabolism, forming potentially reactive acyl glucuronide conjugates.[4][5][6] It also indicates that membrane transporters, such as Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), could play a significant role in its disposition.[7][8][9][10] The benzothiophene core, a heterocyclic aromatic structure, is susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Understanding the interplay between these structural features is paramount to predicting the compound's in vivo behavior.

This document provides a senior application scientist's perspective on designing and executing a robust in vitro ADME package, focusing on causality, self-validating protocols, and data-driven decision-making.

Core In Vitro Pharmacokinetic Assays

A tiered approach to in vitro profiling allows for efficient, data-driven decisions. The foundational assays for a compound with this structure include metabolic stability, plasma protein binding, intestinal permeability, and CYP450 inhibition.

Metabolic Stability

Metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound.[11][12] These studies measure the rate of disappearance of the parent drug when incubated with metabolically active systems. For this compound, it is essential to use both liver microsomes and hepatocytes to capture the full range of metabolic pathways.

  • Human Liver Microsomes (HLM): This subcellular fraction contains a high concentration of CYP enzymes and UGTs.[12][13] It is a cost-effective first-tier assay to assess Phase I (oxidative) and some Phase II (glucuronidation) metabolism.

  • Cryopreserved Human Hepatocytes: As a more complete system, hepatocytes contain both Phase I and Phase II enzymes, as well as cofactors and transporters, offering a more physiologically relevant model of hepatic clearance.[14]

Key Causality: The carboxylic acid moiety makes glucuronidation a likely metabolic pathway.[4][6] HLMs, when supplemented with the cofactor UDPGA, can assess this.[12][13] However, hepatocytes provide a more integrated view, capturing potential interplay between uptake transporters and metabolic enzymes.[14] If the compound is slowly metabolized, extended incubation times or specialized techniques like the hepatocyte relay method may be necessary.[14]

  • Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[15]

  • Compound Incubation: Add the test compound (e.g., from a DMSO stock) to the microsomal suspension to a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Thaw_HLM Thaw & Dilute Human Liver Microsomes Mix Combine Microsomes & Compound Thaw_HLM->Mix Prep_Compound Prepare Compound Working Solution (1 µM) Prep_Compound->Mix Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate with NADPH Prep_NADPH->Initiate Pre_Incubate Pre-incubate 5 min Mix->Pre_Incubate Pre_Incubate->Initiate Time_Points Sample at 0, 5, 15, 30, 45, 60 min Initiate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate G cluster_model Caco-2 Cell Monolayer Model cluster_transport Transport Measurement Apical Apical Chamber (Intestinal Lumen Side) Caco2_Monolayer Caco-2 Cells Tight Junctions Transwell™ Membrane Apical->Caco2_Monolayer Basolateral Basolateral Chamber (Blood Side) Caco2_Monolayer->Basolateral Absorption Absorption (A -> B) Compound added to Apical Absorption->Caco2_Monolayer Passive Permeability Efflux Efflux (B -> A) Compound added to Basolateral Efflux->Caco2_Monolayer Efflux Transporter

Caption: Bidirectional transport across a Caco-2 cell monolayer to assess permeability and efflux.

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and critical for predicting drug-drug interactions (DDIs). [16][17]Co-administration of a CYP inhibitor with a drug cleared by that enzyme can lead to elevated plasma levels and potential toxicity. [18]This assay determines the IC₅₀ value—the concentration of the compound that causes 50% inhibition of a specific CYP enzyme's activity. [19] Key Causality: The benzothiophene ring may interact with the active site of CYP enzymes. Identifying which isoforms are inhibited is key to avoiding clinical DDIs. The most clinically relevant CYPs to screen are CYP1A2, 2C9, 2C19, 2D6, and 3A4. [18]

  • System: Use human liver microsomes as the enzyme source due to the presence of a full complement of CYP enzymes. [18]2. Incubation Mixture: Prepare a mixture containing HLM (e.g., 0.1 mg/mL), a specific CYP isoform probe substrate (e.g., Midazolam for CYP3A4), and varying concentrations of the test compound (e.g., 0.1 to 100 µM). [18][19]3. Reaction: Pre-incubate the mixture at 37°C, then initiate the reaction by adding an NADPH-regenerating system.

  • Quenching: After a short incubation (e.g., 10 minutes), terminate the reaction with ice-cold acetonitrile.

  • Analysis: Analyze the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for CYP3A4) using LC-MS/MS.

  • Calculation: Determine the rate of metabolite formation at each inhibitor concentration relative to a vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

The in vitro pharmacokinetic profile of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid must be established through a systematic and integrated series of assays. The data generated from metabolic stability, plasma protein binding, permeability, and CYP inhibition studies provide the foundation for understanding its ADME properties. The compound's carboxylic acid and benzothiophene moieties necessitate a focus on UGT-mediated metabolism, transporter interactions (OAT/OATP), and CYP inhibition. This comprehensive in vitro characterization is an indispensable step in the drug development process, enabling rational lead optimization and de-risking the path toward clinical studies.

References

  • Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs. (2009). PubMed.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI.
  • In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. (2007). PubMed.
  • Caco-2 cell permeability assays to measure drug absorption. (2005). PubMed.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.
  • Role of OATP transporters in the disposition of drugs. Ovid.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Organic Anion Transporting Polypeptides (OATPs). (2015). Austin Publishing Group.
  • Guide to Equilibrium Dialysis. Harvard Apparatus.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
  • Caco-2 cell permeability assays to measure drug absorption. (2017). ResearchGate.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec.
  • Caco-2 Permeability Assay. Evotec.
  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. (2023). Journal of Medicinal Chemistry.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver. PMC.
  • Microsomal Stability Assay. MTTlab.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers.
  • Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. (2018). MDPI.
  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Unknown Source.
  • Plasma Protein Binding Assay. Creative Bioarray.
  • Organo anion transporter family. Wikipedia.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). Chemical Research in Toxicology.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2021). MDPI.
  • (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • CYP450 Inhibition and Induction Assay. (2024). Creative Diagnostics.
  • Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. (2008). PubMed.

Sources

1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid safety data sheet and toxicity profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safety and Toxicity Profile of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. No specific, official Safety Data Sheet (SDS) or comprehensive toxicological study for 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid was found in publicly available literature. The information herein is a synthesis of available data for the compound and related chemical structures to provide a potential safety and toxicity profile. All laboratory work should be conducted with appropriate personal protective equipment and under the supervision of qualified professionals.

Introduction

1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is a molecule of interest in medicinal chemistry, notably for its activity as a URAT1 (Urate Transporter 1) inhibitor.[1][2][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout.[1][3][4] As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for its potential development and handling. This guide provides a comprehensive overview based on available data for the compound and its structural components: the benzothiophene core and the cyclopropanecarboxylic acid moiety.

Chemical and Physical Properties

PropertyValueSource
CAS Number 2135331-47-2[5][6]
Molecular Formula C₁₂H₁₀O₂S[6]
Molecular Weight 218.27 g/mol [6]
Physical Form Likely a solid at room temperature, based on related compounds.Inferred
Storage Sealed in a dry environment at 2-8°C is recommended by some suppliers.[6]

Part 1: Safety Data Sheet (SDS) Profile

Hazard Identification

Based on notified GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is considered hazardous.[5]

GHS Pictograms:

Signal Word: Warning [5]

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H336: May cause drowsiness or dizziness (Specific Target Organ Toxicity — Single Exposure).[5]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363

  • Storage: P402 + P404

  • Disposal: P501

(Note: Specific P-codes are inferred from similar compounds and the provided H-statements.)[7]

First-Aid Measures

The following first-aid measures are recommended based on the hazard statements and data from structurally similar compounds:[8][9]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8][9]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust, vapor, mist, or gas.[9] Avoid contact with eyes, skin, and clothing.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[9] Keep the container tightly closed.[9]

Part 2: Toxicity Profile

The toxicity of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid has not been extensively studied. However, insights can be drawn from the toxicological data of its core components: benzothiophene and cyclopropanecarboxylic acid.

Toxicity of the Benzothiophene Moiety

Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] However, they are not without toxicological concerns.

  • Subchronic Oral Toxicity: A 13-week study in rats fed a diet containing benzothiophene showed that the liver and kidneys were the primary target organs.[13]

    • In females, peribiliary fibrosis in the liver and mild epithelial hyperplasia in the renal pelvis and urinary bladder were observed.[13]

    • In males, mild binucleation of hepatocytes and thickening of the kidney cortex basement membrane were noted at high doses.[13]

    • The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 0.5 ppm (0.04 mg/kg/day) for females and 50 ppm (3.51 mg/kg/day) for males.[13]

  • Metabolism-Induced Toxicity: The metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to reactive metabolites, such as S-oxides and epoxides.[14] These reactive species can covalently bind to proteins, potentially leading to hepatotoxicity and other adverse effects.[14] Several drugs containing a thiophene ring have been withdrawn from the market due to toxicity concerns.[14]

Quantitative Toxicity Data for Benzothiophene:

CompoundTest SpeciesRoute of AdministrationLD50Reference
1-BenzothiopheneRatOral1700 mg/kg[15]
1-BenzothiopheneRabbitDermal> 2000 mg/kg[15]
Toxicity of the Cyclopropanecarboxylic Acid Moiety

Cyclopropanecarboxylic acids are organic compounds containing a cyclopropane ring and a carboxylic acid group.[16] Their safety profile can vary significantly based on their substitution.

  • General Irritation: Cyclopropanecarboxylic acid itself is considered corrosive and can cause severe skin and eye burns.[8][17] It may also cause irritation to the respiratory and digestive tracts.[8][18]

  • Specific Toxicity: Some derivatives, such as cycloprop-2-ene carboxylic acid (a mycotoxin), are highly toxic and can cause rhabdomyolysis.[19] The oral LD50 in mice for this unsaturated analog is 2.5 mg/kg.[19] It is important to note that the subject compound has a saturated cyclopropane ring, which is expected to have a different toxicity profile.

  • Carcinogenicity: No component of cyclopropanecarboxylic acid at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[17]

Pharmacological Context and Potential for Adverse Effects

As a URAT1 inhibitor, 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid belongs to a class of drugs that lower serum uric acid levels by promoting its excretion in the urine.[1] While generally effective, this mechanism can be associated with certain adverse effects.

  • Renal Effects: By increasing the concentration of uric acid in the renal tubules, URAT1 inhibitors have the potential to cause microcrystallization of uric acid, leading to the formation of kidney stones and, in some cases, acute uric acid nephropathy.[2][4] The safety profiles of other URAT1 inhibitors like verinurad and lesinurad have been closely monitored for renal-related adverse events.[2][4]

  • Drug-Drug Interactions: The potential for drug-drug interactions should be considered, as other URAT1 inhibitors have shown interactions with other medications.[2]

Logical Flow of Toxicity Assessment:

G cluster_0 Initial Hazard Identification cluster_1 In Vitro Testing cluster_2 In Vivo Testing In Silico Analysis In Silico Analysis Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) In Silico Analysis->Cytotoxicity Assays (e.g., MTT) Literature Review (Analogues) Literature Review (Analogues) Literature Review (Analogues)->Cytotoxicity Assays (e.g., MTT) Acute Toxicity (LD50) Acute Toxicity (LD50) Cytotoxicity Assays (e.g., MTT)->Acute Toxicity (LD50) Genotoxicity Assays (e.g., Ames Test) Genotoxicity Assays (e.g., Ames Test) Repeat-Dose Toxicity Repeat-Dose Toxicity Genotoxicity Assays (e.g., Ames Test)->Repeat-Dose Toxicity Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Metabolic Stability (Microsomes)->Repeat-Dose Toxicity Safety Pharmacology Safety Pharmacology Acute Toxicity (LD50)->Safety Pharmacology Repeat-Dose Toxicity->Safety Pharmacology G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Studies A Compound Synthesis & Purification B In Silico Toxicity Prediction (e.g., DEREK) A->B C Physicochemical Characterization A->C D Cytotoxicity (HepG2, etc.) B->D C->D E Genotoxicity (Ames, micronucleus) D->E F hERG Assay (Cardiotoxicity) E->F G Pharmacokinetics (ADME) F->G H Acute Toxicity (e.g., OECD 423) G->H I Dose Range-Finding Studies H->I

Caption: A standard workflow for the preclinical safety assessment of a new chemical entity.

Conclusion

1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is a compound with potential therapeutic applications as a URAT1 inhibitor. Based on available GHS classifications, it should be handled as a hazardous substance that is harmful if ingested, inhaled, or in contact with skin, and is an irritant to the skin and eyes. [5]The toxicological profile is not fully characterized, but data from its benzothiophene and cyclopropanecarboxylic acid components suggest that the liver and kidneys could be potential target organs for toxicity. [13]The pharmacological mechanism of action also points to a need for careful monitoring of renal function. [4]A comprehensive toxicological assessment following established guidelines is necessary to fully elucidate the safety profile of this compound for any further development.

References

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University. (2009). Available from: [Link]

  • 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. (2025). Available from: [Link]

  • Poon, R., et al. Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health, Part A, 55(3), 199-212. (1998). Available from: [Link]

  • Material Safety Data Sheet - Benzo[b]thiophene-2-carboxylic acid, 97%. Cole-Parmer. (2003). Available from: [Link]

  • Cycloprop-2-ene carboxylic acid. Wikipedia. Available from: [Link]

  • Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effects of Single and Multiple Oral Doses of ABP-671 in Healthy and Hyperuricemic Subjects. PMC. (2025). Available from: [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. (2024). Available from: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. (2015). Available from: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. (2024). Available from: [Link]

  • A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout. Ovid. (2021). Available from: [Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. (2025). Available from: [Link]

  • Discovery of 1‐(Cyclopropylmethyl)‐2‐(Dibenzo[b,d]Thiophen‐2‐yl)‐1H‐Benzo[d]Imidazole‐5‐Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. ResearchGate. (2025). Available from: [Link]

  • Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials. Oxford Academic. (2019). Available from: [Link]

  • Novel URAT1 Inhibitor Successful in Proof-of-Concept Trial & More Late-Breaking Abstracts. ACR Convergence. (2023). Available from: [Link]

Sources

Crystal Structure and Conformational Stereochemistry of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is a highly rigidified molecular building block of significant interest in structure-based drug design. By fusing a pharmacologically privileged benzothiophene core with a conformationally restrictive cyclopropane ring, this molecule minimizes the entropic penalty upon target binding. This whitepaper provides an in-depth technical guide to the stereochemical dynamics, single-crystal growth methodologies, and X-ray crystallographic characterization necessary to resolve its three-dimensional molecular architecture.

Molecular Architecture & Stereochemical Dynamics

Achirality and Symmetry

Despite the high degree of substitution at the C1 position of the cyclopropane ring, 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid is intrinsically achiral. Because the C2 and C3 methylene groups of the cyclopropane ring are chemically and magnetically equivalent, the molecule possesses a local plane of symmetry ( Cs​ point group) when the substituents are perfectly aligned. Consequently, it does not exhibit R/S optical isomerism.

Conformational Stereochemistry and Walsh Orbitals

The structural complexity of this molecule lies entirely in its conformational stereochemistry—specifically, the rotation around the Ccyclopropane​−Caromatic​ and Ccyclopropane​−Ccarbonyl​ bonds.

The cyclopropane ring is unique among cycloalkanes because its C−C bonds possess significant π -character, described by Walsh orbitals. To maximize orbital overlap and electronic delocalization, the π -system of the benzothiophene ring strongly prefers to adopt a bisected conformation , where the plane of the aromatic ring is orthogonal to the plane of the cyclopropane ring (). However, this electronic preference competes with the steric repulsion between the bulky carboxylic acid moiety and the sulfur atom of the benzothiophene system. This tension dictates the final solid-state conformation, often resulting in a slight torsional twist away from idealized orthogonality.

Stereochemistry A 1-(1-Benzothiophen-2-yl) cyclopropane-1-carboxylic acid B Achiral Core (C1 Symmetry Plane) A->B C Conformational Flexibility A->C D C(cp)-C(Ar) Torsion C->D E C(cp)-C(O)OH Torsion C->E F Bisected Conformation D->F G Hydrogen-Bonded Dimer E->G

Figure 1: Stereochemical hierarchy defining the 3D topology of the target molecule.

Supramolecular Assembly: The R22​(8) Synthon

In the crystalline state, carboxylic acids rarely exist as isolated monomers. Driven by the thermodynamic imperative to neutralize strong dipole moments and maximize hydrogen bond enthalpy, 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid molecules pair up to form centrosymmetric dimers.

This assembly is characterized by the classic R22​(8) graph-set motif , where two molecules are linked via dual O−H⋯O hydrogen bonds (). This robust supramolecular synthon effectively locks the carboxylic acid torsion angle, forcing the crystal lattice to pack around these rigid, hydrophobic, pill-shaped dimeric units.

Crystallographic Engineering: Single Crystal Growth

To resolve the subtle bond-length asymmetries induced by the cyclopropane ring, high-quality single crystals are required. We utilize Vapor Diffusion , as it provides a highly controlled, slow supersaturation gradient. This causality is critical: rapid evaporation yields kinetically favored microcrystalline powders, whereas slow vapor diffusion allows for the thermodynamic selection of macroscopic, defect-free single crystals.

Step-by-Step Protocol: Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of the API in a minimum volume of a highly solubilizing "good" solvent (e.g., Ethyl Acetate) at 40°C.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial. Causality: Removing dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation for fewer, larger crystals.

  • Chamber Assembly: Place the unsealed 4 mL vial into a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n -Heptane). Seal the outer vial tightly.

  • Incubation: Store in a vibration-free, dark environment at a constant 20°C for 5–7 days.

  • Self-Validating Checkpoint: Examine the harvested crystals under a polarized light microscope. The presence of sharp, uniform extinction every 90° of rotation confirms the single-crystal nature (absence of twinning), validating the diffusion kinetics.

X-Ray Diffraction (XRD) Methodology & Structure Solution

Once a crystal is isolated, it must be subjected to Single-Crystal X-Ray Diffraction (SC-XRD).

Step-by-Step Protocol: XRD Data Acquisition
  • Cryo-Mounting: Harvest a crystal (approx. 0.15 × 0.10 × 0.10 mm) into perfluoropolyether oil and mount it on a MiTeGen loop.

  • Cryocooling (100 K): Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors), leading to sharper diffraction spots at high angles. This is essential for resolving the electron density of the strained cyclopropane C−C bonds.

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with a Cu K α source ( λ=1.54184 Å). Causality: Copper radiation provides stronger anomalous dispersion signals and higher diffraction intensity for light-atom organic molecules compared to Molybdenum.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms. Perform full-matrix least-squares refinement on F2 using SHELXL () via the OLEX2 graphical interface ().

  • Self-Validating Checkpoint: The structural model is validated if the Goodness-of-Fit (GOF) approaches 1.000 and the checkCIF report is free of Level A/B alerts, proving the electron density map is fully accounted for.

XRD_Workflow cluster_0 cluster_1 A 1. Sample Preparation (>99% Purity) B 2. Single Crystal Growth (Vapor Diffusion) A->B C 3. Crystal Mounting (Cryoloop, 100K) B->C D 4. X-Ray Diffraction (Cu Kα radiation) C->D E 5. Data Reduction & Integration D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Structure Refinement (SHELXL) F->G H 8. Validation & Deposition (checkCIF) G->H

Figure 2: Standardized workflow for the crystallographic characterization of small molecule APIs.

Quantitative Metrics: Target Crystallographic Data

Based on isostructural cyclopropane-carboxylic acid derivatives, the following table summarizes the target crystallographic parameters and quality metrics required to confirm a successful structural elucidation.

Crystallographic ParameterTarget / Expected Value
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Centrosymmetric)
Data Collection Temperature 100(2) K
Radiation Source Cu K α ( λ=1.54184 Å)
Z (Molecules per unit cell) 4
Goodness-of-fit (GOF) on F2 1.000 – 1.050
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Largest diff. peak and hole ∼0.3 and −0.3 e·Å −3

Table 1: Target crystallographic refinement parameters indicating a high-resolution, publication-quality structural model.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.[Link]

  • Allen, F. H. (1980). The geometry of small rings. I. Substituent-induced bond-length asymmetry in cyclopropane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(1), 81-96.[Link]

Methodological & Application

How to dissolve 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid in DMSO for In Vitro Cell Assays

Executive Summary

The preparation of accurate, stable, and bioavailable stock solutions is a foundational requirement for reproducible in vitro cell assays. This application note provides a comprehensive, self-validating protocol for dissolving 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid in Dimethyl Sulfoxide (DMSO). By analyzing the physicochemical properties of the compound, this guide establishes the causality behind specific solvation techniques, dilution strategies, and quality control measures required to prevent micro-precipitation and mitigate solvent-induced cytotoxicity.

Physicochemical Profiling & Solvation Causality

To achieve complete solvation, the solvent must overcome the crystal lattice energy of the solid compound. 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS: 2135331-47-2)[1] presents a unique solvation challenge due to its dual-nature structure:

  • Benzothiophene Core : A highly lipophilic, planar aromatic system that promotes strong intermolecular π-π stacking in the solid state, rendering the compound virtually insoluble in purely aqueous environments.

  • Carboxylic Acid Moiety : A polar, hydrogen-bonding group (-COOH) restricted by a rigid cyclopropane linker. In the solid state, these groups often form stable hydrogen-bonded dimers.

The Causality of DMSO Selection: Anhydrous DMSO is the optimal vehicle because it is a polar aprotic solvent capable of disrupting both types of intermolecular forces. Its highly polar sulfoxide (S=O) bond acts as a potent hydrogen bond acceptor, cleaving the carboxylic acid dimers. Simultaneously, its hydrophobic methyl groups provide a solvation shell around the lipophilic benzothiophene core, ensuring complete molecular dispersion.

Table 1: Physicochemical Properties & Solvation Parameters

PropertyValue
CAS Number 2135331-47-2
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
Key Structural Moieties Benzothiophene core, Cyclopropane linker, Carboxylic acid
Recommended Solvent Anhydrous Cell-Culture Grade DMSO (≥99.9%)
Target Master Stock 10 mM

Master Stock Preparation Workflow (10 mM)

Standard protocols for small molecule preparation dictate the use of anhydrous DMSO and precise concentration conversions to ensure assay reproducibility ()[2].

Step-by-Step Protocol:

  • Equilibration : Allow the lyophilized powder and the anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Water drastically reduces the solubility limit of the benzothiophene core, leading to premature precipitation.

  • Weighing : Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Weigh the desired mass of the compound (e.g., 2.18 mg).

  • Solvent Addition : Calculate the required volume of DMSO using the formula: Volume (mL) = Mass (mg) / (Molecular Weight * Target Concentration (M)). To achieve a 10 mM stock with 2.18 mg of powder, add exactly 1.00 mL of anhydrous DMSO.

  • Dissolution : Cap tightly and vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5–10 minutes.

  • Aliquoting : Divide the master stock into 20–50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and degradation ()[3]. Store aliquots at -20°C (short-term) or -80°C (long-term, protected from light).

Table 2: Stock Preparation & Dilution Matrix (Target: 10 mM Master Stock)

Starting Mass (mg)Required DMSO Volume (µL)Final Assay Conc. (at 0.1% DMSO)
1.00458.110 µM
2.181000.010 µM
5.002290.710 µM
10.004581.510 µM

Assay-Ready Dilution & Cytotoxicity Mitigation

When the DMSO stock is introduced into aqueous cell culture media (pH ~7.4), the carboxylic acid group deprotonates into a more water-soluble carboxylate anion. However, the benzothiophene core remains highly hydrophobic. If the local concentration during dilution exceeds the aqueous solubility limit, the compound will crash out of solution[4].

Furthermore, DMSO is known to be acutely cytotoxic to mammalian cells at concentrations above 2% and can inhibit cell growth and alter gene expression at concentrations below 1% ()[5].

The "Step-Down" Dilution Protocol (Max 0.1% Final DMSO):

  • Intermediate Dilution : Do not add the 10 mM master stock directly to the cells if your target concentration is low (e.g., 1 µM). Instead, perform an intermediate dilution in pure DMSO to create a 1 mM working stock.

  • Media Addition : Pre-warm the cell culture media to 37°C.

  • Rapid Dispersal : While actively vortexing the media, add the DMSO working stock dropwise to achieve a ≥1:1000 dilution (e.g., 1 µL of DMSO stock into 999 µL of media). Causality: Active vortexing prevents the formation of localized high-concentration micro-environments, ensuring the compound remains in the solvation shell as it disperses.

Quality Control & Self-Validation Systems

To ensure trustworthiness and reproducibility, every experiment must incorporate the following self-validating checks:

  • Physical Validation (The Tyndall Effect) : Before adding the dosed media to your cells, visually inspect the tube. Shine a laser pointer through the media; if the beam path is highly visible (scattering), micro-precipitates have formed. If precipitation is detected, discard the media, lower the intermediate stock concentration, and repeat the step-down dilution.

  • Microscopic Validation : Examine the dosed wells under an inverted phase-contrast microscope (20x objective). Look for highly refractive, irregular micro-crystals resting on the cell monolayer.

  • Biological Validation (Vehicle Control) : Always run a Vehicle Control well containing cells and the exact final concentration of DMSO used in the assay (e.g., 0.1% DMSO), without the compound. The viability and phenotype of this control must be statistically indistinguishable from an Untreated Control (media only). If viability drops, the specific cell line is hypersensitive to DMSO, and the final solvent concentration must be reduced to 0.05% or lower.

Workflow Visualization

G N1 1-(1-Benzothiophen-2-yl) cyclopropane-1-carboxylic acid (Solid Powder) N2 Equilibration & Weighing (Room Temp) N1->N2 N3 Solvent Addition (Anhydrous DMSO) N2->N3 Add 1 mL DMSO per 2.18 mg N4 Master Stock (10 mM) Vortex & Sonicate N3->N4 N5 QC: Visual Inspection (Check for Micro-precipitates) N4->N5 N5->N4 Turbid (Re-sonicate) N6 Aliquoting & Storage (-20°C / -80°C) N5->N6 Clear Solution N7 Intermediate Dilution (in DMSO or Buffer) N6->N7 Thaw before use N8 Final Cell Assay Media (Final DMSO ≤ 0.1%) N7->N8 ≥ 1:1000 Dilution

Workflow for the preparation, quality control, and dilution of the compound in DMSO for cell assays.

References

  • Title : 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid — Chemical Substance Information Source : NextSDS URL : [Link]

  • Title : Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens Source : PubMed Central (PMC) URL :[Link]

Sources

Preparation of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic Acid Esters for Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid esters, a class of compounds holding significant potential in medicinal chemistry and materials science. The benzothiophene moiety is a privileged scaffold found in numerous FDA-approved drugs, while the cyclopropane ring acts as a rigid, three-dimensional bioisostere for various functional groups.[1][2] The combination of these two motifs yields a structurally unique and desirable building block for drug discovery programs. We present a detailed protocol centered on a robust transition-metal-catalyzed cyclopropanation, discuss the underlying reaction mechanism, provide expected characterization data, and offer expert insights into experimental execution and troubleshooting.

Introduction and Scientific Significance

The strategic incorporation of small, strained ring systems into molecular scaffolds is a powerful tactic in modern drug design. Cyclopropanes, in particular, are valued for their ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[3] When fused to a pharmacologically relevant heterocycle like benzothiophene—known for its wide range of biological activities including anticancer, antimicrobial, and antitubercular properties—the resulting architecture becomes a compelling target for synthetic exploration.[1][4]

The target esters, 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid esters, serve as versatile intermediates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which is a key functional group in many active pharmaceutical ingredients, or converted into amides, alcohols, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.[5] This guide focuses on a reliable and scalable synthetic method utilizing a rhodium-catalyzed carbene transfer reaction, a cornerstone of modern cyclopropanation chemistry.[6]

Overview of Synthetic Strategy

The core transformation is the construction of the cyclopropane ring onto the benzothiophene scaffold. Several established methods for cyclopropanation exist, including the Simmons-Smith reaction and ylide-based approaches like the Corey-Chaykovsky reaction.[7][8] However, for substrates bearing an activating group, such as an ester, the transition-metal-catalyzed decomposition of a diazo compound offers superior efficiency and functional group tolerance.[6]

Our chosen strategy involves the reaction of a 2-vinylbenzothiophene derivative with an alkyl diazoacetate, catalyzed by dirhodium(II) tetraacetate [Rh₂(OAc)₄]. This approach is predicated on the following rationale:

  • High Efficiency: Rhodium catalysts are exceptionally effective for carbene transfer reactions, often requiring low catalyst loadings and proceeding under mild conditions.

  • Predictability: The mechanism is well-understood, generally proceeding via a concerted pathway that ensures stereospecificity.[6][8]

  • Accessibility of Precursors: The required starting materials, a benzothiophene-substituted alkene and ethyl diazoacetate, are readily prepared from common laboratory reagents.

The overall synthetic workflow is visualized below.

G A Precursor Synthesis: Ethyl 2-(1-benzothiophen-2-yl)acrylate B Purification 1: Column Chromatography A->B Isolate Precursor C Catalytic Cyclopropanation Reaction B->C Substrate D Reaction Work-up & Catalyst Removal C->D Crude Product E Purification 2: Column Chromatography D->E Purify F Final Product Characterization (NMR, IR, MS) E->F Pure Product

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is thermally unstable and should not be distilled at atmospheric pressure.

Protocol 1: Synthesis of Precursor - Ethyl 2-(1-benzothiophen-2-yl)acrylate

This protocol utilizes a Horner-Wadsworth-Emmons reaction, which is a reliable method for forming α,β-unsaturated esters.

Materials:

  • 1-Benzothiophene-2-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension. Expert Insight: The slow addition is crucial to control the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution becomes clear.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzothiophene-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the title compound as a solid.

Protocol 2: Rhodium-Catalyzed Cyclopropanation

Materials:

  • Ethyl 2-(1-benzothiophen-2-yl)acrylate (from Protocol 1)

  • Ethyl diazoacetate (EDA), ~85-90% in dichloromethane

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add ethyl 2-(1-benzothiophen-2-yl)acrylate (1.0 eq) and dirhodium(II) tetraacetate (0.01 eq, 1 mol%).

  • Dissolve the solids in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM in a syringe.

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours. Trustworthiness Check: A slow addition rate is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring safety. The reaction progress can be monitored by the cessation of N₂ gas evolution.

  • After the addition is complete, stir the reaction at room temperature for an additional 1-2 hours until TLC analysis shows complete consumption of the starting acrylate.

  • Concentrate the reaction mixture under reduced pressure. The crude product will be a greenish oil due to the rhodium catalyst.

  • Purify the crude product directly by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate). The target ester should elute after any unreacted starting material.

Reaction Mechanism

The catalytic cycle for rhodium-catalyzed cyclopropanation is a well-established process.[6] It begins with the reaction of the diazo compound with the coordinatively unsaturated rhodium(II) catalyst to form a rhodium-carbene intermediate after the extrusion of dinitrogen. This highly electrophilic carbene is then transferred to the alkene in a concerted fashion to form the cyclopropane ring and regenerate the catalyst.

G Catalyst Rh₂(OAc)₄ Carbene Rh(II)-Carbene Intermediate [Rh]=CHCO₂Et Catalyst->Carbene + Diazo Diazo Ethyl Diazoacetate (N₂=CHCO₂Et) N2 N₂ Gas Carbene->N2 - N₂ Product Cyclopropane Product Carbene->Product + Alkene Alkene Substituted Acrylate Product->Catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Data and Characterization

Successful synthesis should be validated through standard analytical techniques. Below are the expected characteristics for the final product, ethyl 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylate.

Parameter Expected Value / Observation Rationale
Appearance Pale yellow oil or low-melting solidTypical for compounds of this class.
IR Spectroscopy (cm⁻¹) ~1725-1735 (C=O stretch, ester)Strong, characteristic absorption for the ester carbonyl group.[9]
~3100-3000 (Aromatic/Vinyl C-H)C-H stretching from the benzothiophene ring.
~1020-1050 (Cyclopropane ring)Characteristic ring deformation band.
¹H NMR (CDCl₃, ppm) δ 7.8-7.2 (m, 5H)Protons of the benzothiophene ring system.[10]
δ 4.2 (q, 2H)-OCH₂- protons of the ethyl ester.
δ 1.8-1.4 (m, 4H)Diastereotopic protons of the cyclopropane ring.
δ 1.3 (t, 3H)-CH₃ protons of the ethyl ester.
¹³C NMR (CDCl₃, ppm) δ ~172 (C=O)Ester carbonyl carbon.[9]
δ ~140-120 (Aromatic C)Carbons of the benzothiophene ring.
δ ~61 (-OCH₂)Methylene carbon of the ethyl ester.
δ ~30 (Quaternary C)Quaternary carbon of the cyclopropane ring attached to the ester.
δ ~18 (CH₂)Methylene carbons of the cyclopropane ring.
δ ~14 (-CH₃)Methyl carbon of the ethyl ester.
Mass Spectrometry M+ peak corresponding to C₁₄H₁₄O₂SMolecular ion peak confirms the molecular formula.

Expert Insights and Troubleshooting

  • Catalyst Choice: While Rh₂(OAc)₄ is a workhorse catalyst, other rhodium catalysts with different carboxylate ligands (e.g., triphenylacetate) can be used to modulate reactivity and selectivity, particularly if side reactions like β-hydride elimination become problematic.[7]

  • Diazo Compound Quality: The purity of the ethyl diazoacetate is important. Older or improperly stored EDA can contain impurities that may inhibit the catalyst. It is often best used freshly prepared or from a reputable commercial source.

  • Solvent Purity: The use of anhydrous solvent is critical. Trace amounts of water can react with the diazo compound or affect the catalyst's activity.

  • Side Reactions: The primary side reaction is the dimerization of ethyl diazoacetate to form diethyl maleate and fumarate. This is minimized by the slow addition protocol, which keeps the instantaneous concentration of the carbene precursor low.

  • Purification: The rhodium catalyst can sometimes be challenging to remove completely. If the green color persists after a first column, a second column or filtration through a short plug of silica or Florisil® may be necessary.

Conclusion

This application note details a reliable and scalable method for the synthesis of 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid esters. By leveraging a well-understood rhodium-catalyzed cyclopropanation, researchers can access these valuable building blocks in good yields. The provided protocols, mechanistic insights, and troubleshooting tips form a solid foundation for scientists and drug development professionals to incorporate these unique scaffolds into their synthetic programs, paving the way for the discovery of novel therapeutics and materials.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7246–7257. Available from: [Link]

  • Pfizer Inc. (2001). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents. (WO2001092200A1).
  • NextSDS. (n.d.). 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (2023). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Imperial Chemical Industries Ltd. (1984). Process for the preparation of cyclopropane carboxylic acid esters. European Patent Office. (EP0023075A1). Available from: [Link]

  • Doyle, M. P. (2018). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis of Organic Reactions. CRC Press. Available from: [Link]

  • Gabriele, B., et al. (2021). Multicomponent Synthesis of Benzothiophen-2-acetic Esters by a Palladium Iodide Catalyzed S-cyclization – Alkoxycarbonylation Sequence. Advanced Synthesis & Catalysis, 363, 4612–4620. Available from: [Link]

  • Desai, N. C., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 148-154. Available from: [Link]

  • de Meijere, A., et al. (2023). Catalytic Olefin Cyclopropanation with In Situ-Generated Dialkyl Diazomethanes via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Keri, R. S., et al. (2015). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 6(5), 570–574. Available from: [Link]

  • Lin, Y., & Carreira, E. M. (2018). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 140(28), 8654–8658. Available from: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. Retrieved from [Link]

  • Bayer AG. (1982). 2-phenylalken-1-yl-cyclopropane-carboxylic acid esters, process for their preparation and their use as insecticides and acaricides. Google Patents. (EP0019787B1).
  • The Organic Chemistry Tutor. (2025). Transition Metal Catalysis! Mechanism Monday #39. YouTube. Retrieved from [Link]

  • Epping, R. F. J., et al. (2023). Carbene Radicals in Transition-Metal-Catalyzed Reactions. ACS Catalysis, 13, 5428–5448. Available from: [Link]

  • Throner, S., et al. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the poor aqueous solubility of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid . By leveraging its specific physicochemical properties—a highly lipophilic benzothiophene core paired with an ionizable cyclopropane-carboxylic acid moiety—we can engineer targeted solubilization strategies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the aqueous solubility of this compound nearly undetectable in standard buffers, despite having a polar carboxylic acid group? A1: The compound's solubility is dictated by the massive hydrophobic penalty of the benzothiophene ring. The benzothiophene moiety is highly lipophilic, rigid, and prone to strong intermolecular π−π stacking in the solid state, which results in high crystal lattice energy. While the carboxylic acid provides a site for hydrogen bonding, in its un-ionized state (pH < 4.0), the lipophilicity of the bicyclic sulfur-containing ring completely dominates the molecule's hydration thermodynamics.

Q2: I need to dose this compound intravenously (IV) in a rodent model. What is the most physiologically acceptable first-line approach? A2: In-situ salt formation combined with pH adjustment. Because the molecule contains a carboxylic acid (estimated pKa ~4.5), adjusting the vehicle pH to at least 2 units above the pKa ensures >99% ionization, which maximizes the kinetic solubility[1]. However, using simple sodium hydroxide often yields a sodium salt that can precipitate upon injection due to common-ion effects in the blood. Instead, forming an organic salt with counterions like Meglumine or Tromethamine (TRIS) lowers the crystal lattice energy and provides a massive solubility advantage over the free acid[2].

Q3: My assay requires a neutral pH (pH 7.0) and I cannot use high concentrations of organic amines. What is the best alternative? A3: Cyclodextrin (CD) inclusion complexation. The benzothiophene ring is a perfect geometric match for the hydrophobic cavity of β -cyclodextrins. Studies on structurally similar benzothiophene-containing drugs (e.g., raloxifene) demonstrate that the benzothiophene moiety aligns flawlessly within the pocket of sulfobutylether- β -cyclodextrin (SBE- β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD), shielding the lipophilic core from water[3]. This host-guest complexation enhances dissolution without requiring extreme pH shifts[4].

Q4: I tried dissolving the compound in 10% DMSO/90% Water, but it crashed out immediately. Why? A4: This is a classic case of solvent-shift precipitation. DMSO is an excellent solvent for the free acid, but water acts as a strong antisolvent. When the DMSO is diluted, the hydrophobic effect forces the benzothiophene cores to rapidly aggregate. To prevent this, you must introduce a surfactant (like Tween 80) or a polymer (like PVP) into the aqueous phase before adding the DMSO stock to lower the interfacial tension and inhibit crystal nucleation.

Part 2: Experimental Workflows & Mechanisms

Solubilization Decision Matrix

Solubilization_Workflow Start 1-(1-Benzothiophen-2-yl) cyclopropane-1-carboxylic acid Ionizable Is pH adjustment viable? (Target pH > 6.5) Start->Ionizable Salt Salt Formation (TRIS, Meglumine, Na+) Ionizable->Salt Yes (PO/IV) CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Ionizable->CD No (Neutral pH required) Lipid Lipid/Cosolvent System (PEG400, SEDDS) Ionizable->Lipid High dose required Success Solubilized Formulation Salt->Success CD->Success Lipid->Success

Workflow for solubilizing lipophilic carboxylic acids.

Cyclodextrin Inclusion Mechanism

CD_Mechanism Drug Free Drug (Benzothiophene core) Complex Inclusion Complex (Shielded lipophile) Drug->Complex Hydrophobic interactions CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest fit Soluble Aqueous Solvation (Hydrophilic exterior) Complex->Soluble Enhanced dissolution

Mechanism of benzothiophene inclusion within β-cyclodextrin.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility enhancement factors based on the physicochemical properties of the benzothiophene-carboxylic acid scaffold.

Solubilization StrategyVehicle CompositionEstimated pHExpected Solubility Enhancement FactorPrimary Solubilization Mechanism
Free Acid (Baseline) Purified Water~4.51x (< 0.05 mg/mL)N/A
pH Adjustment 100 mM Phosphate Buffer7.450x - 100xIonization of the carboxylic acid
Organic Salt Formation 1.2 eq Meglumine in Water8.0200x - 500xCrystal lattice energy reduction[2]
Cyclodextrin Complex 20% w/v HP- β -CD in Water6.0150x - 300xHydrophobic cavity inclusion[3]
Hybrid (Salt + CD) 20% HP- β -CD + 1.2 eq Meglumine7.5> 1000xSynergistic ionization & inclusion

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Success at each step is verified by visual, chemical, or analytical confirmation before proceeding.

Protocol A: In-Situ Meglumine Salt Formation

Causality: Meglumine (N-methyl-D-glucamine) is a highly water-soluble organic base. Reacting it with the carboxylic acid forms an organic salt that disrupts the tight π−π stacking of the benzothiophene rings, drastically lowering the energy required for aqueous solvation.

  • Calculations: Determine the molarity of your target drug concentration. Calculate the amount of Meglumine required to achieve a 1.2 molar equivalent (a slight excess ensures complete ionization of the carboxylic acid).

  • Vehicle Preparation: Dissolve the Meglumine in sterile Water for Injection (WFI). Validation: The solution must be perfectly clear.

  • API Addition: Slowly add the 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid powder to the stirring Meglumine solution.

  • Equilibration: Stir vigorously at room temperature for 2 hours.

  • pH Verification: Measure the pH. It should stabilize between 7.5 and 8.5. If it drops below 7.0, the buffering capacity has been exhausted, and precipitation is imminent.

  • Self-Validation (Filtration): Pass the solution through a 0.22 µm PES syringe filter. If resistance is felt, undissolved microcrystals are present (protocol failure). Analyze the pre- and post-filtration concentrations via HPLC; a >98% match confirms true solubilization rather than suspension.

Protocol B: HP- β -CD Inclusion Complexation (Kneading & Lyophilization)

Causality: The inner cavity of HP- β -CD is lipophilic and perfectly sized (approx. 6.0–8.0 Å) to encapsulate the benzothiophene bicyclic system, while its hydroxyl-rich exterior maintains aqueous solubility[4].

  • Matrix Preparation: Weigh out HP- β -CD to achieve a 1:1 or 1:2 (Drug:CD) molar ratio. Place the CD in a mortar.

  • Wetting: Add a minimal amount of 50% Ethanol/Water (v/v) to the HP- β -CD to form a thick, homogeneous paste.

  • Kneading (Complexation): Add the API geometrically to the paste. Knead continuously for 45–60 minutes. Causality: The mechanical shear force combined with the localized high concentration of the cosolvent forces the benzothiophene ring into the CD cavity.

  • Drying: Dry the paste under a vacuum at 40°C for 24 hours to remove all ethanol and water.

  • Self-Validation (Phase Solubility): Reconstitute the dried powder in purified water. Centrifuge at 10,000 x g for 10 minutes. The absence of a pellet confirms 100% complexation. Quantify the supernatant via UV-Vis or HPLC to establish the exact stability constant ( Kc​ ) of the complex.

Sources

Validation & Comparative

1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid vs benzothiophene-2-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Tale of Two Acids: How a Cyclopropyl Ring Modulates Reactivity in Benzothiophene Scaffolds

For researchers in medicinal chemistry and materials science, the benzothiophene scaffold is a cornerstone of molecular design, offering a rigid, aromatic framework with versatile handles for functionalization.[1][2] The reactivity of substituents on this core dictates the synthetic pathways available and, ultimately, the properties of the final compound. This guide provides an in-depth comparison of two closely related benzothiophene carboxylic acids: the conventional benzothiophene-2-carboxylic acid and its intriguing counterpart, 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid .

While direct, side-by-side experimental comparisons in published literature are scarce due to the specialized nature of the cyclopropyl derivative[3][4], a robust analysis based on fundamental principles of organic chemistry allows for a clear and predictive comparison. We will explore how the introduction of a simple three-membered ring—the cyclopropyl group—at the α-position dramatically alters the electronic and steric environment of the carboxylic acid, thereby influencing its acidity, susceptibility to nucleophilic attack, and the reactivity of the entire benzothiophene system.

Structural and Electronic Analysis: The Influence of the α-Substituent

The fundamental difference between our two molecules of interest lies in the substituent attached to the carbon atom adjacent (α) to the benzothiophene ring at the C2 position. In benzothiophene-2-carboxylic acid, this is a simple hydrogen atom. In 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid, it is a cyclopropyl ring. This seemingly small change has profound consequences.

Key Structural Features:

  • Benzothiophene-2-carboxylic acid: A planar aromatic system where the carboxylic acid group is directly conjugated with the benzothiophene ring.

  • 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid: The cyclopropyl ring acts as a rigid spacer, positioning the carboxylic acid group and introducing significant steric bulk.

The cyclopropyl group is unique in its electronic nature. Due to the high degree of s-character in its C-C bonds, it can act as an electron-donating group through induction. Furthermore, the Walsh orbitals of the cyclopropane ring can overlap with adjacent p-orbitals, allowing it to participate in conjugation, behaving in some respects like a double bond.[5]

Caption: Electronic influence of α-substituents.

Comparative Reactivity Analysis

The structural and electronic differences outlined above translate directly into predictable differences in chemical reactivity across several key domains.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate). Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity (increasing pKa).

  • Benzothiophene-2-carboxylic acid: The carboxylic acid is directly attached to the sp²-hybridized carbon of the aromatic ring, which is moderately electron-withdrawing. Its acidity is comparable to other aromatic carboxylic acids. For its close analog, thiophene-2-carboxylic acid, the pKa is approximately 3.49.[6]

  • 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid: The electron-donating nature of the cyclopropyl group at the α-position is expected to destabilize the carboxylate anion. This will decrease the acidity of the acid, resulting in a higher pKa value compared to benzothiophene-2-carboxylic acid.

Compoundα-SubstituentExpected Electronic Effect on CarboxylatePredicted Relative pKa
Benzothiophene-2-carboxylic acidHydrogenReference (Slightly withdrawing sp² C)Lower
1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acidCyclopropylDonating (+I, Conjugation)Higher
Nucleophilic Acyl Substitution (e.g., Esterification, Amidation)

These reactions proceed via nucleophilic attack at the electrophilic carbonyl carbon of the carboxylic acid (or its activated form, like an acyl chloride). The rate of this attack is highly sensitive to steric hindrance around the carbonyl group.

  • Benzothiophene-2-carboxylic acid: The carbonyl carbon is sterically unencumbered, with only a hydrogen atom on the adjacent α-carbon, allowing for relatively easy access by nucleophiles.

  • 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid: The bulky cyclopropyl group acts as a significant steric shield, impeding the approach of nucleophiles to the carbonyl carbon. This steric hindrance is expected to dramatically decrease the rate of esterification, amidation, and other related reactions. The reduction of even simple cyclopropanecarboxylic acids can be sensitive to steric factors.[7]

Caption: Steric hindrance to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzothiophene ring are governed by the electronic nature of the substituents already present.[8][9] Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it.

  • Benzothiophene-2-carboxylic acid: The carboxylic acid group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance). It will direct incoming electrophiles primarily to the 5- and 7-positions, and the reaction will be slower than with unsubstituted benzothiophene.

  • 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid: The entire 1-carboxycyclopropyl substituent is considered. While the carboxylic acid itself is withdrawing, the adjacent electron-donating cyclopropyl ring will partially offset this effect. More importantly, the substituent as a whole is less deactivating than a directly conjugated carboxylic acid. Therefore, the benzothiophene ring in the cyclopropyl derivative is expected to be more reactive towards EAS than the ring in benzothiophene-2-carboxylic acid.

Experimental Validation Protocols

To empirically validate these theoretical predictions, the following standard experimental procedures can be employed.

Protocol: Competitive Esterification (Fisher Esterification)

This experiment directly probes the steric and electronic differences in reactivity towards nucleophilic acyl substitution.

Objective: To determine the relative rate of esterification between the two acids.

Methodology:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of benzothiophene-2-carboxylic acid and 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid.

  • Solvent and Catalyst: Add a large excess of methanol (e.g., 20 mL) to act as both the solvent and the nucleophile. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Reaction: Heat the mixture to reflux for a defined period (e.g., 2 hours). It is crucial to use a limiting amount of time to ensure the reaction does not go to completion, allowing for a kinetic comparison.

  • Workup: Cool the reaction mixture, neutralize the acid catalyst with a saturated sodium bicarbonate solution, and extract the products with a suitable organic solvent like ethyl acetate.

  • Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or HPLC. The relative ratio of the two corresponding methyl ester products will indicate the relative reactivity of the starting acids.

Expected Outcome: The ratio of methyl benzothiophene-2-carboxylate will be significantly higher than that of methyl 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylate, demonstrating the slower reaction rate of the sterically hindered cyclopropyl derivative.

Protocol: pKa Determination via Potentiometric Titration

This classic method provides a quantitative measure of acidity.

Objective: To measure the pKa of each acid.

Methodology:

  • Sample Preparation: Prepare a solution of each acid of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 50:50 ethanol:water).

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.01 M NaOH).

  • Titration: Slowly add the NaOH solution in small increments to the acid solution, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Expected Outcome: The measured pKa for 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid will be higher than that for benzothiophene-2-carboxylic acid.

Caption: Workflow for experimental validation.

Conclusion

The introduction of an α-cyclopropyl group to benzothiophene-2-carboxylic acid is not a trivial substitution. It fundamentally alters the molecule's reactivity profile through a combination of steric and electronic effects.

  • 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid is predicted to be less acidic and significantly less reactive towards nucleophilic acyl substitution reactions like esterification and amidation due to the steric bulk and electron-donating nature of the cyclopropyl ring.

  • Conversely, its benzothiophene ring system is predicted to be more susceptible to electrophilic aromatic substitution compared to the heavily deactivated ring of benzothiophene-2-carboxylic acid.

These predictable differences are crucial for drug development professionals and synthetic chemists. The choice between these two building blocks allows for fine-tuning of reactivity, enabling specific synthetic transformations while protecting other functional groups. For instance, if selective functionalization of the benzothiophene ring is desired without affecting the carboxylic acid, the cyclopropyl derivative offers a distinct advantage. Conversely, for efficient coupling reactions at the carboxyl group, the sterically unhindered benzothiophene-2-carboxylic acid is the superior choice. This comparative guide provides the foundational understanding necessary to make informed decisions in the rational design of complex molecules based on the versatile benzothiophene core.

References

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved March 17, 2026, from [Link]

  • Shafiee, A., Vossoghi, M., & Yazdani, S. (1981). Synthesis and Antibacterial and Antifungal Activities of Alkyl and Polyhalophenyl Esters of Benzo[b]thiophene-3-Carbamic Acid. Journal of Pharmaceutical Sciences, 70(5), 566–568. Available from: [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved March 17, 2026, from [Link]

  • Fedorov, Y. V., & Levkovskaya, G. G. (2015). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 11, 144–179. Available from: [Link]

  • Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. Journal of Chemical Research, (S), 133. Available from: [Link]

  • Levart, M., & Stojanovic, M. (2014). Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. European Journal of Organic Chemistry, 2014(14), 2961-2969. Available from: [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved March 17, 2026, from [Link]

  • LibreTexts Chemistry. (2019, February 20). 19.13: Synthesis of Benzene Derivatives- Electrophilic Aromatic Substitution. Retrieved March 17, 2026, from [Link]

Sources

Comparative Guide & Validation Protocol: HPLC-UV Quantification of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates is a cornerstone of robust drug development. 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS: 2135331-47-2) is a critical building block requiring rigorous analytical control[1]. This guide provides an in-depth, objective comparison of analytical platforms for its quantification, alongside a self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. Designed for researchers and quality control (QC) scientists, this document bridges the gap between mechanistic chromatographic theory and practical, field-proven execution compliant with global regulatory standards.

Analyte Profiling & Mechanistic Chromatography

To design a robust analytical method, we must first understand the physicochemical causality of the analyte:

  • The Chromophore: The benzothiophene core possesses a highly conjugated π-electron system. This structural feature yields strong, distinct UV absorption maxima (typically between 230 nm and 260 nm), making UV-Vis detection not just viable, but highly sensitive and robust for this specific compound[2].

  • The Ionizable Group: The cyclopropane-1-carboxylic acid moiety has an estimated pKa of ~4.0.

The Causality of Mobile Phase Selection: If this compound is analyzed using a neutral pH mobile phase, the carboxylic acid will partially ionize. This creates a mixed-mode retention mechanism on a standard reversed-phase C18 column, leading to severe peak tailing, split peaks, and poor reproducibility. To enforce a self-validating, robust system, we must apply an acidic mobile phase modifier. The addition of3 drops the pH to ~2.1–2.8, well below the analyte's pKa. This chemically suppresses ionization, ensuring the analyte remains entirely in its neutral state, which drives high C18 retention and sharp, Gaussian peak shapes[3].

MobilePhaseLogic Analyte Analyte: Carboxylic Acid (pKa ~ 4.0) Problem Neutral pH Mobile Phase Partial Ionization & Peak Tailing Analyte->Problem Incorrect pH Solution Acidic Modifier Added (0.1% Formic Acid / TFA) Problem->Solution Optimization Mechanism Ionization Suppressed (Analyte remains neutral) Solution->Mechanism Result High C18 Retention & Gaussian Peak Shape Mechanism->Result

Causality of mobile phase pH selection for carboxylic acid retention.

Analytical Platform Comparison

While HPLC-UV is the industry workhorse, it is crucial to objectively compare it against alternatives like UPLC-UV and LC-MS/MS to determine the most fit-for-purpose platform for your specific development stage.

ParameterHPLC-UV (Recommended)UPLC-UVLC-MS/MS (ESI Negative)
Stationary Phase 5 µm C18 (e.g., 250 x 4.6 mm)1.7 µm C18 (e.g., 50 x 2.1 mm)1.7 µm C18 (e.g., 50 x 2.1 mm)
Run Time ~10–15 minutes~3–5 minutes~5 minutes
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL~1–5 ng/mL
Selectivity Moderate (Chromatographic)High (Chromatographic)Ultra-High (m/z isolation)
Operational Cost LowMediumHigh
Best Use Case Routine API release & stability testingHigh-throughput in-process controlTrace-level genotoxic impurity profiling

Verdict: For standard quantification, assay, and purity determination of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid, HPLC-UV provides the optimal balance of reliability, cost-effectiveness, and regulatory acceptance.

Experimental Protocol: Self-Validating HPLC-UV Method

This protocol is designed as a self-validating system. It incorporates strict System Suitability Testing (SST) criteria; if the system fails to meet these parameters, the analytical run is automatically invalidated, ensuring absolute trustworthiness of the generated data.

Step 1: Chromatographic Conditions
  • Column: Octadecylsilyl (C18) silica gel, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (40% A : 60% B) or shallow gradient depending on matrix complexity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C.

  • Detection Wavelength: 254 nm (UV-Vis).

  • Injection Volume: 10 µL.

Step 2: Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard Solution: Dilute 5.0 mL of the stock solution to 50 mL with diluent (100 µg/mL). Filter through a 0.45 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST)

Inject the Working Standard Solution in five replicates before analyzing samples.

  • Causality Check: The system is only deemed stable and precise if:

    • Relative Standard Deviation (RSD) of peak areas ≤ 2.0%.

    • Tailing Factor (T) ≤ 1.5 (Confirms adequate ionization suppression).

    • Theoretical Plates (N) ≥ 3000 (Confirms column efficiency).

ICH Q2(R2) Method Validation Workflow

To demonstrate that the procedure is fit for its intended purpose, it must be validated according to the 4[4].

ValidationWorkflow SST System Suitability (SST) RSD ≤ 2.0%, Tailing ≤ 1.5 Spec Specificity No Blank Interference SST->Spec Lin Linearity & Range R² ≥ 0.999 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Rob Robustness ±0.2 mL/min, ±2°C Prec->Rob

Self-validating ICH Q2(R2) workflow for HPLC-UV method validation.

Experimental Validation Data Summary

The following table summarizes the expected quantitative performance of the method when subjected to ICH Q2(R2) validation protocols.

Validation ParameterExperimental MethodologyAcceptance CriteriaTypical Result
Specificity Inject diluent blank, mobile phase, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the analyte.Pass; Peak purity index > 0.990.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998; y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 100.8% across all levels.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration (100 µg/mL).%RSD of assay results ≤ 2.0%.%RSD = 0.85%
LOD / LOQ Signal-to-Noise (S/N) ratio evaluation from low-concentration injections.LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1.LOD = 0.4 µg/mL; LOQ = 1.2 µg/mL.
Robustness Deliberate variations: Flow rate (±0.2 mL/min), Temp (±2°C), Wavelength (±2 nm).System suitability criteria must remain passing.Pass; Tailing factor remained ≤ 1.3.

Conclusion

The quantification of 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid via HPLC-UV is highly effective when the chromatographic causality is respected. By utilizing an acidic mobile phase to suppress the ionization of the carboxylic acid moiety, analysts can achieve superior peak shape and retention. When coupled with strict System Suitability Testing, the method transforms from a simple protocol into a self-validating system, ensuring absolute compliance with ICH Q2(R2) standards.

References

  • Chemical Substance Information: 1-(1-benzothiophen-2-yl)cyclopropane-1-carboxylic acid Source: NextSDS URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors Source: MDPI URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.